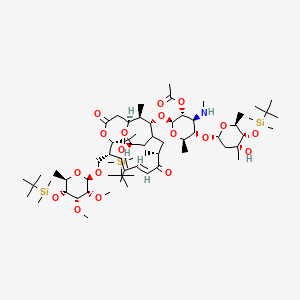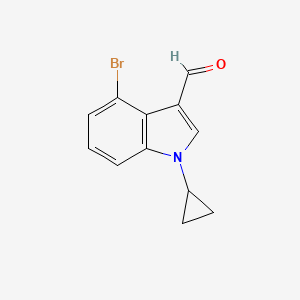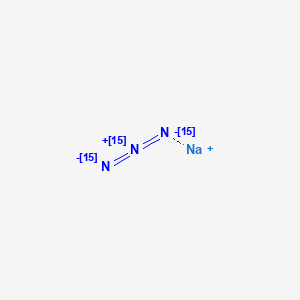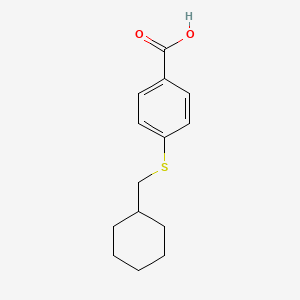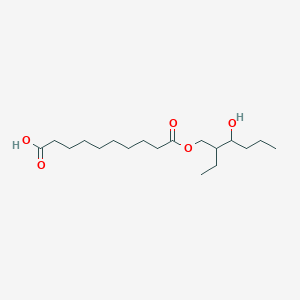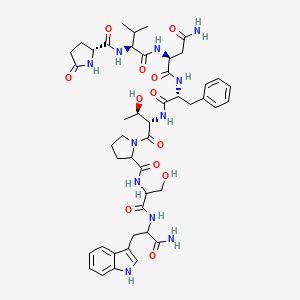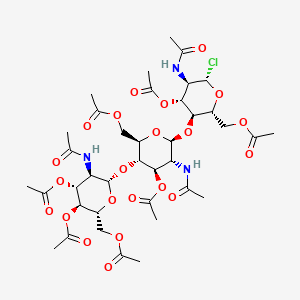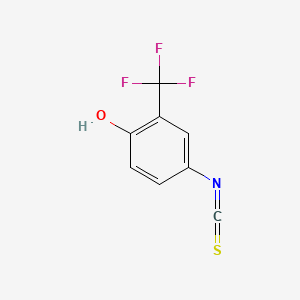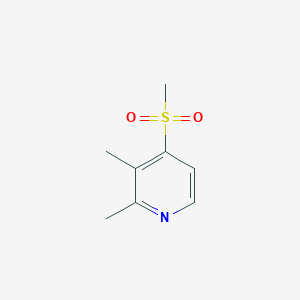
2,3-Dimethyl-4-(methylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4-(methylsulfonyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by its two methyl groups at positions 2 and 3, and a methylsulfonyl group at position 4 on the pyridine ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(methylsulfonyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-lutidine, a commercially available compound.
Oxidation: The methyl groups at positions 2 and 3 are oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide.
Sulfonylation: The methylsulfonyl group is introduced at position 4 through a sulfonylation reaction using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Dimethyl-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2,3-Dimethyl-4-(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules, affecting the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyridine: Lacks the methylsulfonyl group, resulting in different chemical reactivity and biological activity.
4-Methylsulfonylpyridine: Lacks the methyl groups at positions 2 and 3, affecting its physical and chemical properties.
2,4-Dimethylpyridine: Lacks the methylsulfonyl group, leading to different applications and reactivity.
Uniqueness
2,3-Dimethyl-4-(methylsulfonyl)pyridine is unique due to the presence of both methyl and methylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
2,3-dimethyl-4-methylsulfonylpyridine |
InChI |
InChI=1S/C8H11NO2S/c1-6-7(2)9-5-4-8(6)12(3,10)11/h4-5H,1-3H3 |
InChIキー |
YUAAVNKLTTXUMB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


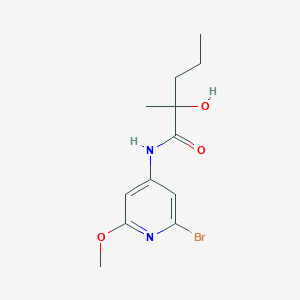
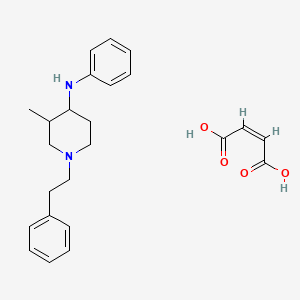

![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
